Cas no 1806339-69-4 (2-Cyanobenzo[d]oxazole-7-sulfonyl chloride)
![2-Cyanobenzo[d]oxazole-7-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1806339-69-4x500.png)
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Cyanobenzo[d]oxazole-7-sulfonyl chloride
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- インチ: 1S/C8H3ClN2O3S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-10)11-5/h1-3H
- InChIKey: IAIZQXDBVABXGZ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=C2C=1OC(C#N)=N2)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 396
- XLogP3: 1.8
- トポロジー分子極性表面積: 92.3
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081004872-250mg |
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride |
1806339-69-4 | 98% | 250mg |
$758.86 | 2022-03-31 | |
Alichem | A081004872-1g |
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride |
1806339-69-4 | 98% | 1g |
$1,971.69 | 2022-03-31 | |
Alichem | A081004872-500mg |
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride |
1806339-69-4 | 98% | 500mg |
$1,061.80 | 2022-03-31 |
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-Cyanobenzo[d]oxazole-7-sulfonyl chlorideに関する追加情報
Research Brief on 2-Cyanobenzo[d]oxazole-7-sulfonyl chloride (CAS: 1806339-69-4) in Chemical Biology and Pharmaceutical Applications
2-Cyanobenzo[d]oxazole-7-sulfonyl chloride (CAS: 1806339-69-4) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and fluorescent probes. Its unique structural features, including the cyanobenzo[d]oxazole core and reactive sulfonyl chloride group, make it a valuable building block for targeted drug design and bioconjugation strategies.
Recent studies have highlighted the compound's role in the development of covalent inhibitors for serine proteases, a class of enzymes implicated in numerous disease pathways. The electrophilic nature of the sulfonyl chloride group enables selective modification of nucleophilic residues in enzyme active sites, offering potential therapeutic applications in inflammation, oncology, and infectious diseases. Additionally, the cyanobenzo[d]oxazole moiety contributes to the compound's fluorescence properties, making it useful in biochemical assays and imaging applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Cyanobenzo[d]oxazole-7-sulfonyl chloride in the design of irreversible inhibitors for neutrophil elastase, a target in chronic obstructive pulmonary disease (COPD). Researchers employed structure-activity relationship (SAR) studies to optimize the inhibitor's selectivity and potency, achieving nanomolar IC50 values against the target enzyme while maintaining favorable pharmacokinetic properties. The study also reported successful in vivo efficacy in a murine model of COPD, highlighting the compound's therapeutic potential.
In the field of chemical biology, this compound has been utilized as a versatile linker for bioconjugation. A recent publication in Bioconjugate Chemistry (2024) described its application in the site-specific modification of antibodies for targeted drug delivery. The researchers developed a novel conjugation strategy that leverages both the sulfonyl chloride group for protein attachment and the cyanobenzo[d]oxazole moiety for subsequent click chemistry modifications, enabling the creation of multifunctional bioconjugates with precise control over drug-to-antibody ratios.
The synthesis and scale-up of 2-Cyanobenzo[d]oxazole-7-sulfonyl chloride have also seen advancements. A 2024 patent application disclosed an improved synthetic route that enhances yield and purity while reducing hazardous byproducts. This development addresses previous challenges in large-scale production, potentially facilitating broader research applications and preclinical development of derivatives based on this scaffold.
Ongoing research continues to explore new applications for this compound, including its potential in the development of activity-based probes for enzyme profiling and as a building block for covalent protein degraders (PROTACs). The compound's dual functionality as both a reactive warhead and a fluorescent reporter makes it particularly valuable for these emerging applications in chemical biology and drug discovery.
In conclusion, 2-Cyanobenzo[d]oxazole-7-sulfonyl chloride (CAS: 1806339-69-4) represents a multifunctional chemical tool with growing importance in pharmaceutical research and development. Its applications span from targeted covalent drug design to advanced bioconjugation strategies, supported by recent advancements in synthetic methodology and biological evaluation. As research in this area progresses, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents and research tools.
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